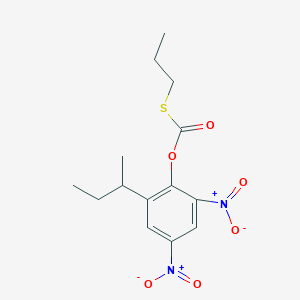![molecular formula C6H6N4S6 B077070 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]éthyl]thio)-1,3,4-thiadiazole-2-thiol CAS No. 10486-54-1](/img/structure/B77070.png)
5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]éthyl]thio)-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C6H6N4S6 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études électrochimiques
Le composé peut être utilisé dans des études électrochimiques. Par exemple, le 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), un composé similaire, a été étudié en l'absence et en présence de p-benzoquinone généré électrochimiquement . Cette étude a conduit à l'électrosynthèse de nouveaux dérivés du 1,3,4-thiadiazole .
Synthèse de nouveaux composés
L'AMT a été utilisé pour synthétiser 24 nouveaux composés . Les structures de ces composés ont été confirmées par RMN du 1H et du 13C . Cela suggère que « 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]éthyl]thio)-1,3,4-thiadiazole-2-thiol » pourrait également être utilisé dans la synthèse de nouveaux composés.
Traitement des eaux polluées par les métaux
Le 1,3,4-thiadiazole-2,5-dithiol, un composé apparenté, forme des polymères avec les métaux et peut être utile dans le traitement des eaux polluées par les métaux . Cela suggère que « this compound » pourrait également avoir des applications dans la remédiation environnementale.
Activité biologique
Les dérivés du 1,3,4-thiadiazole, y compris l'AMT, présentent une variété d'activités biologiques . Ces activités comprennent des fonctions antimicrobiennes, anti-inflammatoires, antituberculeuses, anticonvulsivantes et anxiolytiques . Par conséquent, « this compound » pourrait également avoir des applications biologiques potentielles.
Développement de médicaments
Les thiadiazoles sont l'un des fragments structuraux privilégiés dans le développement de médicaments . Ils donnent naissance à des composés aux bioactivités variées, telles que des propriétés anticancéreuses, antimicrobiennes et antivirales . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
<a data-citationid="29524fda-2d6b-f376-c4e3-e102a3bb6107-32-group" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra0
Mécanisme D'action
Mode of Action
It is known that thiadiazole derivatives can interact with biological targets through the formation of covalent bonds, primarily due to the presence of a mercapto group .
Pharmacokinetics
Its molecular weight of 326.53 suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities , suggesting that this compound might also have similar effects.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound . For instance, the compound’s reactivity might be affected by the pH of the environment
Propriétés
IUPAC Name |
5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJDOURKFUWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370770 |
Source


|
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-54-1 |
Source


|
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B76994.png)









